

# An In-Depth Technical Guide to PF-1355: A Selective Myeloperoxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PF-1355**, also known as PF-06281355, is a potent and selective, orally bioavailable, mechanism-based irreversible inhibitor of myeloperoxidase (MPO).[1][2] MPO is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. This enzyme plays a critical role in the innate immune system's defense against pathogens by catalyzing the formation of hypochlorous acid (HOCI), a potent microbicidal agent. However, excessive MPO activity is implicated in the pathogenesis of numerous inflammatory diseases, including vasculitis, glomerulonephritis, and cardiovascular diseases, due to oxidative damage to host tissues.[3] **PF-1355**'s targeted inhibition of MPO makes it a valuable tool for investigating the role of MPO in disease and a potential therapeutic agent for MPO-driven pathologies.

## **Chemical Structure and Physicochemical Properties**

**PF-1355** is a 2-thiouracil derivative with the chemical name 2-(6-(2,5-Dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide.[1][4][5] Its chemical structure and key physicochemical properties are summarized below.



| Property          | Value                                                                                                      | Reference(s) |
|-------------------|------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | 2-(6-(2,5-Dimethoxyphenyl)-4-<br>oxo-2-thioxo-3,4-<br>dihydropyrimidin-1(2H)-<br>yl)acetamide              | [1]          |
| Synonyms          | PF-06281355                                                                                                | [1][6]       |
| CAS Number        | 1435467-38-1                                                                                               | [4][7]       |
| Molecular Formula | C14H15N3O4S                                                                                                | [1][4][7]    |
| Molecular Weight  | 321.35 g/mol                                                                                               | [1][4]       |
| Appearance        | White to off-white crystalline solid                                                                       | [6][7]       |
| Purity            | ≥98%                                                                                                       | [4][7]       |
| Solubility        | Soluble in DMSO (to 20 mM),<br>DMF (10 mg/ml), Ethanol (5<br>mg/ml); DMF:PBS (pH 7.2)<br>(1:1) (0.5 mg/ml) | [4][7]       |
| Storage           | Store at room temperature. For long-term storage, -20°C is recommended.                                    | [4][6]       |

Note: Specific values for melting point and pKa are not readily available in the public domain.

### **Mechanism of Action and Biological Activity**

**PF-1355** is a mechanism-based inhibitor of MPO, meaning it is converted into a reactive species by the enzyme's own catalytic activity, which then irreversibly inactivates the enzyme. [3] This targeted approach provides high selectivity for MPO over other peroxidases, such as thyroid peroxidase (TPO).[4][5][7]

The inhibitory activity of **PF-1355** has been quantified in various assays:



| Assay                                                              | IC50 / Ki      | Reference(s) |
|--------------------------------------------------------------------|----------------|--------------|
| MPO inhibition in LPS-<br>stimulated human whole blood             | IC50 = 1.5 μM  | [4][5][7]    |
| Cell-free MPO inhibition                                           | Ki = 346.74 nM | [7]          |
| MPO peroxidation activity in purified human MPO                    | IC50 = 0.56 μM | [8]          |
| Taurine chlorination in phorbol ester-stimulated human neutrophils | EC50 = 1.47 μM | [2]          |
| Residual MPO activity in lipopolysaccharide-treated human blood    | EC50 = 2.03 μM | [2]          |

In vivo studies have demonstrated the efficacy of **PF-1355** in various mouse models of inflammatory diseases. Oral administration of **PF-1355** has been shown to reduce plasma MPO activity, vascular edema, neutrophil recruitment, and levels of circulating inflammatory cytokines.[1][2][3] Specifically, it has shown protective effects in models of immune complex vasculitis and anti-glomerular basement membrane glomerulonephritis.[3]

### **Pharmacokinetic Profile**

**PF-1355** is orally bioavailable.[4][5] A pharmacokinetic/pharmacodynamic response model has been developed based on its exposure and MPO activity in a mouse peritonitis model.[3] However, a detailed summary of its pharmacokinetic parameters in a specific species is not readily available in publicly accessible literature. For a typical murine pharmacokinetic study, parameters such as Cmax, Tmax, half-life (t1/2), and oral bioavailability would be determined following intravenous and oral administration.[9][10][11][12][13][14][15]

## Experimental Protocols In Vitro MPO Inhibition Assay (Taurine Chlorination)

This protocol is a representative method for assessing the inhibitory activity of **PF-1355** on MPO in isolated neutrophils, based on the measurement of taurine chloramine production.



#### Materials:

- Human neutrophils isolated from peripheral blood
- PF-1355
- Phorbol 12-myristate 13-acetate (PMA)
- Taurine
- 3,3',5,5'-Tetramethylbenzidine (TMB)
- Potassium iodide (KI)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
- 96-well microplate
- Plate reader

### Procedure:

- Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard method such as density gradient centrifugation. Resuspend the isolated neutrophils in the assay buffer to a final concentration of approximately 2 x 10<sup>6</sup> cells/mL.[16]
- Compound Preparation: Prepare a stock solution of **PF-1355** in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of desired concentrations for testing.
- Neutrophil Stimulation and Inhibition:
  - In a 96-well plate, add the isolated neutrophils.
  - Add different concentrations of **PF-1355** or vehicle (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
  - Add taurine to all wells.



- $\circ$  Stimulate the neutrophils by adding a final concentration of PMA (e.g., 20 nM 1  $\mu$ M) to all wells except the negative control.[17][18][19][20]
- Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for MPO release and activity.
- Detection of Taurine Chloramine:
  - Prepare a TMB/KI detection reagent.
  - Add the TMB/KI reagent to each well. The taurine chloramine produced will oxidize iodide to hypoiodous acid, which in turn oxidizes TMB, resulting in a blue color change.[21]
  - Incubate for a short period (e.g., 5-10 minutes) at room temperature.
- Measurement: Read the absorbance of the plate at a wavelength of 650 nm using a microplate reader.
- Data Analysis: Calculate the percentage of MPO inhibition for each concentration of PF-1355
  compared to the vehicle control. Determine the IC50 value by plotting the percentage of
  inhibition against the log of the inhibitor concentration.

# Visualizations MPO-Mediated Inflammatory Signaling Pathway





Click to download full resolution via product page

Caption: MPO signaling pathway and inhibition by PF-1355.

## **Experimental Workflow for MPO Inhibition Assay**





Click to download full resolution via product page

Caption: Workflow for determining the IC50 of PF-1355 in an MPO inhibition assay.

### Logical Relationship of PF-1355's Therapeutic Potential





Click to download full resolution via product page

Caption: Logical framework for the therapeutic potential of **PF-1355**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-1355, a mechanism-based myeloperoxidase inhibitor, prevents immune complex vasculitis and anti-glomerular basement membrane glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. PF 06281355 | Other Oxygenases/Oxidases | Tocris Bioscience [tocris.com]
- 6. PF-06281355 | CAS 1435467-38-1 | Sun-shinechem [sun-shinechem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Myeloperoxidase Inhibition Improves Ventricular Function and Remodeling After Experimental Myocardial Infarction PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Pharmacokinetic Studies PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Panaxynol in Mice PMC [pmc.ncbi.nlm.nih.gov]



- 12. Using improved serial blood sampling method of mice to study pharmacokinetics and drug-drug interaction PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nwlifescience.com [nwlifescience.com]
- 17. Frontiers | NET Release of Long-Term Surviving Neutrophils [frontiersin.org]
- 18. Metabolic requirements for neutrophil extracellular traps formation PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to PF-1355: A Selective Myeloperoxidase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609968#chemical-structure-and-properties-of-pf-1355]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com